molecular formula C11H12N4O3 B5063293 4-nitro-5-(piperidin-1-yl)-2,1,3-benzoxadiazole CAS No. 18378-23-9

4-nitro-5-(piperidin-1-yl)-2,1,3-benzoxadiazole

Cat. No.: B5063293
CAS No.: 18378-23-9
M. Wt: 248.24 g/mol
InChI Key: CFHXBWIKVJEUGP-UHFFFAOYSA-N
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Description

4-nitro-5-(piperidin-1-yl)-2,1,3-benzoxadiazole is a chemical compound known for its unique structure and properties It belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring

Preparation Methods

The synthesis of 4-nitro-5-(piperidin-1-yl)-2,1,3-benzoxadiazole typically involves the following steps:

    Substitution: The piperidinyl group is introduced through nucleophilic substitution reactions. This involves reacting the nitro-substituted benzoxadiazole with piperidine under appropriate conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

4-nitro-5-(piperidin-1-yl)-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperidinyl group can undergo substitution reactions with other nucleophiles, leading to the formation of different derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino-substituted benzoxadiazoles and various heterocyclic derivatives.

Scientific Research Applications

4-nitro-5-(piperidin-1-yl)-2,1,3-benzoxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It has been investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 4-nitro-5-(piperidin-1-yl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and disrupt normal cellular functions. The piperidinyl group may enhance the compound’s ability to bind to specific receptors or enzymes, leading to its biological effects.

Comparison with Similar Compounds

4-nitro-5-(piperidin-1-yl)-2,1,3-benzoxadiazole can be compared with other similar compounds, such as:

    4-nitro-5,7-di-piperidin-1-yl-benzo[1,2,5]thiadiazole: This compound has a similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

    2-methyl-4-nitro-5-(piperidin-1-yl)aniline: This compound has a similar piperidinyl group but differs in the position of the nitro group and the presence of a methyl group.

Properties

IUPAC Name

4-nitro-5-piperidin-1-yl-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c16-15(17)11-9(14-6-2-1-3-7-14)5-4-8-10(11)13-18-12-8/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHXBWIKVJEUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C3=NON=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101248763
Record name 4-Nitro-5-(1-piperidinyl)-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18378-23-9
Record name 4-Nitro-5-(1-piperidinyl)-2,1,3-benzoxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18378-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-5-(1-piperidinyl)-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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